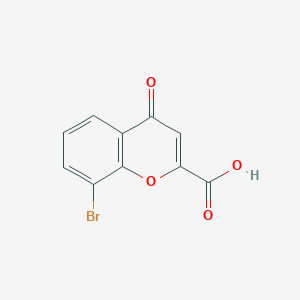
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position of the chromene ring. Chromenes are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the common synthetic routes involves a microwave-assisted process. This method optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. The yield of the reaction can be improved to 87% using this method .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale microwave-assisted reactions due to their efficiency and cost-effectiveness. The process is versatile and can produce chromone-2-carboxylic acids with high purity without the need for tedious and expensive purification processes through column chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and various solvents. For example, tert-butyldimethylsilyl chloride and DIPEA are used in the synthesis of related compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups at the 8th position .
Scientific Research Applications
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various chromene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, chromone complexes, including this compound, can inhibit the release of chemical mediators from sensitized mast cells, making them useful in the prophylactic treatment of allergic and exercise-induced asthma .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid
- 6-Bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution at the 8th position and carboxylic acid group at the 2nd position make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5BrO4 |
|---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
8-bromo-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14) |
InChI Key |
WCJIOPSYOBZPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















